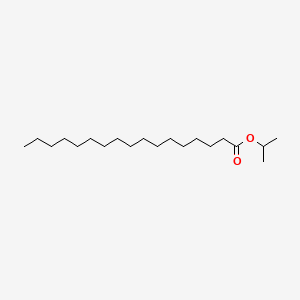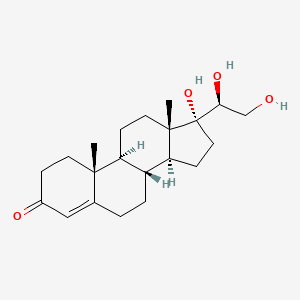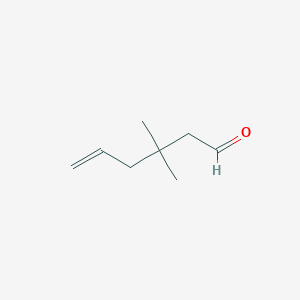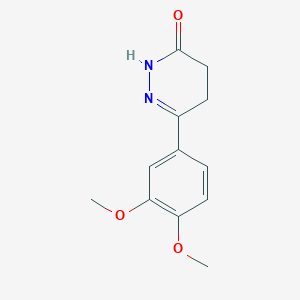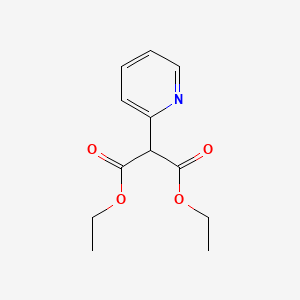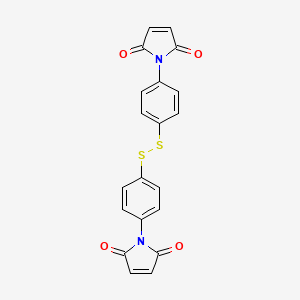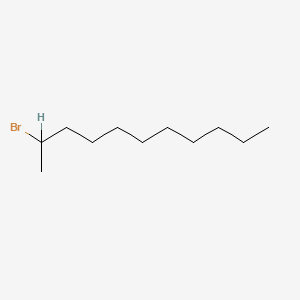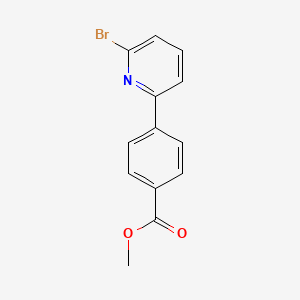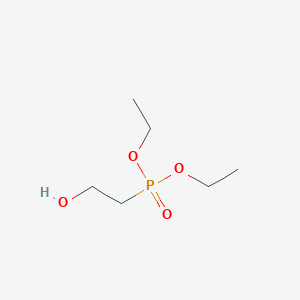
2-Diethoxyphosphorylethanol
概要
説明
2-Diethoxyphosphorylethanol, also known as Phosphonic acid, P-(2-hydroxyethyl)-, diethyl ester, is a chemical compound with the molecular formula C6H15O4P . It is an intermediate in the synthesis of 2-Hydroxyethanephosphonic acid, which is used in the study of 2-hydroxyethylphosphonate dioxygenase reaction mechanism .
Molecular Structure Analysis
The molecular structure of 2-Diethoxyphosphorylethanol can be analyzed using techniques such as mass spectrometry . This technique allows for the accurate measurement of molecular weights of the intact molecular ions, enabling the assignment of a molecular formula with high confidence .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Diethoxyphosphorylethanol include its molecular weight, density, melting point, and boiling point . These properties can be measured using various analytical techniques .科学的研究の応用
1. Synthesis of Pyrrolinones and Pyrrolidinones
2-Diethoxyphosphorylethanol and its analogues are used in the synthesis of pyrrolinones and pyrrolidinones, which are important in the preparation of agrochemicals and medicinal compounds. This involves the reaction of N-substituted pyrrolidinones with alkaline methoxide, leading to the formation of useful 5-methoxylated 3-pyrrolin-2-ones (Ghelfi et al., 2003).
2. Methanol Oxidation and Catalyst Studies
In the field of catalysis, 2-Diethoxyphosphorylethanol derivatives play a role in methanol oxidation studies. For instance, its application in the electrochemical reduction of methano[60]fullerene led to the formation of dihydrofullerenofurane, a significant process in catalytic studies (Yanilkin et al., 2004).
3. Development of Antibacterial Drugs
Derivatives of 2-Diethoxyphosphorylethanol, like 1,2-diarylethanols, have been studied for their antibacterial properties, particularly against Escherichia coli strains. These compounds could be potential candidates for new antibacterial drugs, with their activity dependent on their structure and length of lipopolysaccharides in bacterial membranes (Kowalczyk et al., 2021).
4. Heterocyclization Reactions
2-Diethoxyphosphorylethanol is used in heterocyclization reactions to produce compounds like aminopyrazoles, pyrimidines, and pyrazolo[1,5-a]pyrimidines. These reactions are essential in synthesizing compounds modified with fluoroalkyl and diethoxyphosphoryl groups, which have various applications in chemistry and drug development (Shidlovskii et al., 2004).
5. Synthesis of Heterobifunctional Cross-linking Reagents
In bioconjugate chemistry, 2-Diethoxyphosphorylethanol derivatives are used to synthesize heterobifunctional cross-linking reagents. These reagents are vital in linking peptides to liposomes, which is a significant step in developing immunization and drug delivery systems (Frisch et al., 1996).
特性
IUPAC Name |
2-diethoxyphosphorylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-3-9-11(8,6-5-7)10-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHZVHYFQSELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310016 | |
| Record name | diethyl 2-hydroxyethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethoxyphosphorylethanol | |
CAS RN |
39997-40-5 | |
| Record name | NSC221271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-hydroxyethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (2-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

